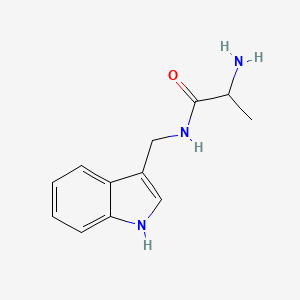

2-Amino-N-(1H-indol-3-ylmethyl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(1H-indol-3-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-8(13)12(16)15-7-9-6-14-11-5-3-2-4-10(9)11/h2-6,8,14H,7,13H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTBDELQFFBPPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CNC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1540851-27-1 | |

| Record name | 2-amino-N-[(1H-indol-3-yl)methyl]propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Amide Bond: a Fundamental Linkage

Role of Amide Functionality in Biologically Active Molecules

The amide bond is one of the most fundamental and prevalent functional groups in biology and medicinal chemistry. arkat-usa.org It forms the backbone of peptides and proteins and is present in over 25% of commercially available drugs. arkat-usa.org

Key properties that make the amide group vital in bioactive molecules include:

Structural Stability: The amide bond is relatively stable under physiological conditions.

Hydrogen Bonding Capability: It can act as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen), facilitating crucial interactions with biological targets like enzymes and receptors.

Conformational Influence: The planar nature of the amide bond restricts the conformation of the molecule, which can be critical for precise binding to a target.

The synthesis of amide bonds is a cornerstone of medicinal chemistry, with numerous methods developed to efficiently couple carboxylic acids and amines. arkat-usa.org

Combining Key Moieties: Amino Acids and Propanamides

Context of Amino Acid-Derived Amides and Propanamide Derivatives in Contemporary Research

The structure of 2-Amino-N-(1H-indol-3-ylmethyl)propanamide is derived from the amino acid alanine (B10760859) (the 2-aminopropanamide (B1330713) portion) and tryptamine (B22526) (the indol-3-ylmethylamine portion). This combination places it within the broad and actively researched class of amino acid-derived amides.

Amino Acid-Derived Amides: Incorporating amino acid fragments into drug candidates is a common strategy to enhance biological activity and improve pharmacokinetic properties. The inherent chirality of amino acids can also be exploited to achieve stereoselective interactions with biological targets. acs.org Research in this area is extensive, with studies exploring their use as enzyme inhibitors, receptor agonists/antagonists, and antimicrobial agents. arkat-usa.orgacs.org

Propanamide Derivatives: The propanamide structure serves as a versatile linker or core in many biologically active compounds. Research on indole-propanamide derivatives has yielded compounds with potential antiallergic and anti-inflammatory properties. researchgate.netnih.gov For example, a series of N-pyridinyl(methyl)-indole-3-propanamides were investigated as non-acidic NSAIDs. researchgate.net

Investigating Structural Analogs

Overview of Research Approaches Applied to Structurally Related Analogs of 2-Amino-N-(1H-indol-3-ylmethyl)propanamide

While direct research on the title compound is limited, studies on its structural analogs provide insight into the methodologies that would be applied to its investigation. A typical research workflow involves synthesis, characterization, and biological evaluation.

Synthesis: The synthesis of analogs like N-(indol-3-ylmethyl)amides or tryptamine-based amides generally involves the coupling of an indole-containing amine (like tryptamine) with a carboxylic acid or its activated derivative (e.g., an acyl chloride). nih.govresearchgate.net Common coupling reagents include carbodiimides like EDC, often in the presence of an auxiliary nucleophile like HOBt. nih.gov Another approach is the Curtius rearrangement of indole-carboxazides. rsc.org

Characterization: Newly synthesized compounds are rigorously characterized using a suite of analytical techniques to confirm their structure and purity. These methods typically include:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

Mass Spectrometry (MS)

Infrared (IR) Spectroscopy

Melting Point determination

Biological Evaluation: Based on the structural motifs present, analogs are screened for various biological activities. For a compound like this compound, this could include:

Antimicrobial assays: Testing against various strains of bacteria and fungi to determine minimum inhibitory concentrations (MIC). researchgate.netnih.gov

Anticancer screening: Evaluating cytotoxicity against various cancer cell lines (e.g., HeLa, MCF-7) and investigating the mechanism of action, such as tubulin polymerization inhibition. rsc.orgnih.gov

Anti-inflammatory assays: Using models like the TPA-induced mouse ear swelling assay. researchgate.net

Antiallergic tests: Measuring the inhibition of histamine (B1213489) release from mast cells. nih.gov

Below is a data table summarizing the research approaches and findings for structurally related indole (B1671886) amide compounds.

| Compound Class | Synthesis Method | Biological Activity Investigated | Key Findings |

|---|---|---|---|

| Tryptamine-based Benzamides | Coupling of tryptamine (B22526) with various benzoyl chlorides. | Antimicrobial | Synthesized compounds showed significant resistance against the growth of Bacillus subtilis and Aspergillus niger. nih.govresearchgate.net |

| N-((1-methyl-1H-indol-3-yl)methyl)acetamides | Multi-step synthesis involving amide coupling. | Anticancer (Tubulin Polymerization Inhibition) | Compound 7d exhibited potent activities against HeLa, MCF-7, and HT-29 cancer cell lines and was found to inhibit tubulin polymerization. rsc.org |

| N-(pyridin-4-yl)-(indol-3-yl)alkylamides | Condensation of indole alkanoic acids with 4-aminopyridine. | Antiallergic | Compound 45 was significantly more potent than astemizole (B1665302) in inhibiting ovalbumin-induced histamine release. nih.gov |

| (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamides | Multi-step synthesis involving amide bond formation. | Antimicrobial and Antitubercular | Several synthesized compounds displayed interesting antimicrobial activity against various bacterial and fungal strains. researchgate.net |

Synthetic Strategies and Methodologies for this compound and Related Analogs

The synthesis of this compound, a molecule incorporating both an amino acid (alanine) and an indole moiety, is achieved through strategic chemical pathways. These methodologies are designed for efficiency, high yield, and structural precision, often borrowing from the well-established principles of peptide chemistry and heterocyclic compound synthesis. The approaches primarily focus on the convergent assembly of key building blocks.

Mechanistic Insights into the Biological Activity of 2 Amino N 1h Indol 3 Ylmethyl Propanamide and Analogs

Enzyme Inhibition and Modulation Studies

Inhibition of Cysteine Proteases (e.g., Falcipain-2)

The cysteine protease falcipain-2, found in Plasmodium falciparum, is a critical enzyme for the parasite's survival and has been identified as a key target for antimalarial drug development. nih.gov A series of novel small molecule inhibitors based on the 2-amido-3-(1H-indol-3-yl)-N-substituted-propanamide framework have been designed and synthesized to target this enzyme. nih.gov

Initial research, employing structure-based virtual screening and surface plasmon resonance (SPR) binding assays, identified (R)-2-phenoxycarboxamido-3-(1H-indol-3-yl)-N-benzylpropanamide as a lead compound. nih.gov Subsequent optimization of this lead led to the synthesis of several analogs with moderate inhibitory activity against falcipain-2. nih.govmdpi.com Molecular modeling studies have suggested that the introduction of hydrogen bond donors and/or acceptors to the phenyl ring moiety could enhance the bioactivity of these compounds by forming additional hydrogen bond interactions within the enzyme's active site. nih.govmdpi.com

Another class of indole-containing compounds, peptidomimetic nitriles, has also been investigated as selective inhibitors of falcipain-2. nih.govfigshare.comresearchgate.net These compounds are designed to optimally occupy the selectivity-determining subpockets of the enzyme. nih.gov The nitrile group in these molecules is thought to play a crucial role in achieving both potency and selectivity. nih.gov

| Compound | Structure | IC50 (µM) |

|---|---|---|

| (R)-2-phenoxycarboxamido-3-(1H-indol-3-yl)-N-benzylpropanamide (1) | Data Not Available in Search Results | 39.4 |

| Analog 2b | Data Not Available in Search Results | 29.2 |

| Analog 2k | Data Not Available in Search Results | 10.0 |

| Analog 2l | Data Not Available in Search Results | 22.1 |

Modulation of Glycosidases (e.g., Alpha-Glucosidase)

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. mdpi.com The indole (B1671886) scaffold has been extensively explored for the development of alpha-glucosidase inhibitors. Various classes of indole derivatives have demonstrated potent inhibitory activity against this enzyme.

One such class is the thiazolidinone-based indole derivatives, which have shown moderate to good inhibitory potential against both α-amylase and α-glucosidase. nih.gov Some analogs in this series exhibited inhibitory activity several folds better than the standard drug, acarbose. nih.gov

Another noteworthy class includes 3,3-di(indolyl)indolin-2-ones. Many of these compounds have displayed higher α-glucosidase inhibitory activities and, desirably, lower α-amylase inhibitory activities compared to acarbose. figshare.com Molecular docking studies have supported the observed inhibitory activities by revealing key interactions within the active sites of both enzymes. figshare.com

Furthermore, novel N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives have been designed and synthesized, demonstrating superior potency against yeast α-glucosidase when compared to acarbose. nih.govrsc.org Kinetic studies have revealed that some of these compounds act as competitive inhibitors of the enzyme. rsc.org

| Compound Class | Example Compound | IC50 (µM) | Reference Drug (Acarbose) IC50 (µM) |

|---|---|---|---|

| Thiazolidinone-based indoles | Analog 5 | 2.40 ± 0.10 | 11.70 ± 0.10 |

| Indole-based compounds | Analog 4 | Data Not Available in Search Results | 11.29 |

| N-phenylacetamide-1,2,3-triazole-indole-2-carboxamides | Compound 5k | Data Not Available in Search Results | Data Not Available in Search Results |

Inhibition of Protein Tyrosine Phosphatases (e.g., PTP1B)

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin (B600854) and leptin signaling pathways, making it an attractive therapeutic target for type 2 diabetes and obesity. nih.govnih.gov Research has shown that the indole nucleus can serve as a scaffold for the development of PTP1B inhibitors.

One area of investigation has focused on the synthesis of indole-glycyrrhetinic acid derivatives. These hybrid molecules have demonstrated inhibitory activity against PTP1B in the low micromolar range. nih.govnih.gov For instance, a trifluoromethyl derivative of indole-glycyrrhetinic acid exhibited non-competitive inhibition of PTP1B with an IC50 value of 2.5 µM, which was more potent than the positive controls ursolic acid and suramin. nih.govnih.gov

The discovery of bisindole as a novel scaffold for PTP1B inhibitors further underscores the potential of indole-containing compounds in targeting this enzyme. figshare.com While specific data for 2-Amino-N-(1H-indol-3-ylmethyl)propanamide is not available, the existing research on its analogs highlights the promise of the indole moiety for PTP1B inhibition.

| Compound | Structure | IC50 (µM) |

|---|---|---|

| Indole-GA derivative (4a) | Data Not Available in Search Results | 6.1 |

| Indole-GA derivative (4b) | Data Not Available in Search Results | 4.5 |

| Indole-GA derivative (4c) | Data Not Available in Search Results | 8.2 |

| Indole-GA derivative (4d) | Data Not Available in Search Results | 5.3 |

| Indole-GA derivative (4e) | Data Not Available in Search Results | 10.1 |

| Indole-GA derivative (4f) | Data Not Available in Search Results | 2.5 |

Regulation of Diacylglycerol Kinase Gamma (DGKγ) Activity

Diacylglycerol kinase gamma (DGKγ) is an enzyme involved in lipid signaling pathways. Despite the broad investigation into the biological activities of indole derivatives, there is currently no publicly available research detailing the regulation of DGKγ activity by this compound or its close analogs. The interaction of this class of compounds with DGKγ remains an unexplored area of research.

Inhibition of Matrix Metalloproteinase-9 (MMP-9) Activation

Matrix metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a crucial role in the degradation of the extracellular matrix. Its activity is implicated in various physiological and pathological processes, including cancer metastasis. nih.govnih.gov The inhibition of MMP-9 activation has therefore emerged as a potential therapeutic strategy.

Recent studies have identified novel indole derivatives as potent and selective inhibitors of proMMP-9 activation. nih.gov Through a process of high-throughput screening and subsequent structure-based drug design, a lead compound was optimized to yield a highly effective inhibitor. nih.gov

Other classes of indole-containing compounds have also shown promise in modulating MMP-9 activity. For instance, a series of indeno[1,2-b]indole (B1252910) derivatives were synthesized and found to reduce the viability of prostate cancer cells, with inhibitory effects on cell adhesion, migration, and invasion, possibly through the inhibition of MMP-9 activity. nih.gov Molecular docking studies have been employed to understand the probable binding modes of these compounds within the active site of human MMP-9. nih.gov Additionally, a 3-indolyl furanoid derived from the nonsteroidal anti-inflammatory drug indomethacin (B1671933) has been shown to protect against indomethacin-induced gastropathy by inhibiting MMP-9. figshare.com

While direct inhibitory data for this compound is not available, the research on its analogs suggests that the indole scaffold is a viable starting point for the development of MMP-9 inhibitors.

Exploration of Other Enzyme Target Interactions

The versatility of the indole scaffold has led to its investigation against a wide array of other enzymatic targets, although specific studies on this compound are not prominent in the literature. Nevertheless, the broader class of indole derivatives has been shown to interact with several other enzymes of therapeutic relevance.

For example, various indole-based compounds have been synthesized and evaluated as inhibitors of tubulin polymerization, a key target in cancer chemotherapy. These compounds, which include aroylindoles, arylthioindoles, and carbazoles, have demonstrated significant activity in disrupting microtubule dynamics.

In the realm of neurodegenerative diseases, indole derivatives have been designed as multifunctional agents. A series of compounds featuring a propargylamine (B41283) moiety, a known monoamine oxidase (MAO) inhibitor, and a cholinesterase (ChE) inhibiting group attached to the indole ring have shown promising activity against both MAO-A and MAO-B, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Furthermore, indole-3-acetamide (B105759) derivatives have been investigated as potential antihyperglycemic agents through the inhibition of α-amylase. nih.gov The structure-activity relationship studies of these compounds have provided insights into the structural requirements for potent α-amylase inhibition. nih.gov

These examples, while not directly pertaining to this compound, illustrate the broad enzymatic inhibitory potential of the indole scaffold and suggest that further investigation into the target profile of the titular compound and its close analogs is warranted.

Receptor Modulation and Antagonism Mechanisms

The structural framework of indole-containing compounds makes them suitable candidates for interacting with various neurotransmitter receptors, including serotonin (B10506) and dopamine (B1211576) receptors, which are critical targets in the central nervous system.

The serotonin 5-HT2A receptor is a key target for numerous antipsychotic medications. nih.gov Blockade of this G protein-coupled receptor is a fundamental pharmacological characteristic of these drugs. nih.gov The indole structure is a common feature in many ligands that interact with serotonin receptors. For instance, the 5-HT1A + 5-HT1B agonist RU 24969 (5-methoxy-3[1,2,3,6-tetrahydropyridin-4-yl]-1H-indole succinate) is an indole derivative known to modulate serotonergic activity. nih.gov While specific data on the 5-HT2 receptor antagonism of this compound is not extensively detailed in the available literature, the indole core suggests a potential for such interactions. Antagonism of 5-HT2A receptors is a well-established mechanism for treating psychosis and other neuropsychiatric disorders. nih.gov

Dopamine receptors are crucial in various pathophysiological conditions, including Parkinson's disease and schizophrenia. mdpi.com The interaction with these receptors often involves a positively charged amine function in the ligand forming a salt bridge with key amino acid residues like Asp3.32 in the receptor's transmembrane domain. mdpi.com Indole-based structures are found in ligands targeting dopamine receptors. Furthermore, metabolites of tryptophan, the precursor to the indole core of the target compound, can influence the extracellular levels of neurotransmitters like dopamine. nih.gov Although a specific interaction profile for this compound with dopamine receptor subtypes has not been fully elucidated, its chemical structure suggests the possibility of such activity, a common trait among related bioactive molecules.

Antiproliferative and Apoptosis Induction Mechanisms

Several analogs of this compound have demonstrated significant activity against the growth of cancer cells, operating through mechanisms that inhibit cellular proliferation and induce programmed cell death.

Research into a series of indole-aryl-amide derivatives has revealed potent antiproliferative effects. mdpi.comnih.gov One particular analog, compound 5 (see table of compounds), demonstrated noteworthy activity and selectivity against the HT29 human colorectal adenocarcinoma cell line, while showing less effect on healthy human intestinal cells. mdpi.comnih.gov Further investigation into its mechanism revealed that this compound causes cell cycle arrest in the G1 phase. mdpi.comnih.gov This cell cycle inhibition is associated with the upregulation of the anti-proliferative protein p21, a cyclin-dependent kinase inhibitor that plays a crucial role in halting cell division, often in response to DNA damage. mdpi.com Other studies on 2,3-disubstituted indoles have found that their antiproliferative effects are primarily cytostatic, meaning they inhibit cell growth rather than being directly cytotoxic, which could be beneficial in treating cancers that are resistant to apoptosis. nih.gov

Table 1: In Vitro Cytotoxicity of Indole-Aryl-Amide Analogs IC50 values represent the concentration (in µM) required to inhibit the growth of 50% of the cell population.

| Compound | HT29 (Colon) | HeLa (Cervical) | IGROV-1 (Ovarian) | MCF7 (Breast) | PC-3 (Prostate) | Jurkat J6 (T-cell leukemia) |

| 2 | >200 | >200 | >200 | >200 | 12.8 | 13.5 |

| 5 | 2.61 | 102 | >200 | >200 | 0.39 | 0.37 |

| 7 | >200 | >200 | >200 | >200 | >200 | 25.0 |

| Data sourced from Molecules (2023). mdpi.com |

In addition to inhibiting proliferation, certain indole-amide analogs actively promote cancer cell death through apoptosis. The same indole-aryl-amide derivative, compound 5 , was found to induce apoptosis in HT29 colon cancer cells. mdpi.comnih.gov The mechanism behind this pro-apoptotic effect is linked to the upregulation of the Bax protein. mdpi.com Bax is a pro-apoptotic member of the Bcl-2 gene family and is a critical regulator of the intrinsic pathway of apoptosis, which involves the release of cytochrome c from the mitochondria and is often mediated by the p53 tumor suppressor pathway. mdpi.com This dual action of inhibiting cell growth and inducing cell death makes such compounds promising candidates for further anticancer research.

Immunomodulatory Mechanisms

Analogs of this compound have also been identified as potential immunosuppressive agents. The indole-3-propanamide derivative AD412 has shown the ability to inhibit the proliferative response of human T cells. nih.govscribd.com This is significant as T-cell proliferation is a central event in the immune response, including in autoimmune diseases and organ transplant rejection.

The mechanism of action for AD412's immunosuppressive activity has been traced to its effect on signaling pathways coupled to the interleukin-2 (B1167480) (IL-2) receptor. nih.gov The compound was found to inhibit the proliferation of CTLL-2 cells in response to IL-2. nih.gov This inhibition is achieved through the preferential targeting of Janus Kinase 3 (JAK3), a critical enzyme in the IL-2 signaling cascade. nih.govscribd.com AD412 was shown to inhibit the JAK1/3-dependent phosphorylation of downstream targets such as STAT5a/b, Akt, and ERK1/2 in IL-2-stimulated cells. nih.gov In contrast, it had little effect on the JAK1/2-dependent signaling induced by interferon-gamma, confirming its preferential action on JAK3. nih.gov This selective inhibition of JAK3 suggests that molecules of this class could be developed into targeted immunosuppressive agents for transplantation and autoimmune disorders. nih.gov

Inhibition of Lymphocyte Proliferation Pathways

The immunosuppressive potential of indole-3-propanamide derivatives is a significant area of research, with several analogs demonstrating the ability to inhibit the proliferation of lymphocytes, key cells in the adaptive immune response.

One of the primary mechanisms implicated in the immunosuppressive activity of certain indole-3-propanamide analogs is the inhibition of the Janus kinase 3 (JAK3) signaling pathway. A specific derivative, 3-[1-(4-chlorobenzyl)indol-3-yl]-N-(pyridin-4-yl)propanamide (AD412), has been shown to inhibit the proliferation of human T cells stimulated by CD3/CD28 without affecting their production of interleukin-2 (IL-2). This compound was found to inhibit the JAK1/3-dependent phosphorylation of downstream signaling molecules such as Akt, STAT5a/b, and ERK1/2 in response to IL-2. The inhibition was shown to be preferential for JAK3 over JAK1 and JAK2, suggesting a degree of selectivity in its action. nih.gov The selective inhibition of JAK3 is a therapeutically relevant target for immunosuppression, as JAK3 is predominantly expressed in lymphoid cells and is crucial for the signaling of several cytokines vital for T cell function. nih.gov

Furthermore, the broader family of tryptophan derivatives can modulate lymphocyte activity through the catabolism of tryptophan itself. The enzyme indoleamine 2,3-dioxygenase (IDO), which is expressed by certain immune cells like macrophages, initiates the degradation of tryptophan. frontiersin.org A reduction in local tryptophan concentrations can halt the proliferation of T cells at a mid-G1 phase of the cell cycle. nih.govresearchgate.net This is a natural regulatory mechanism to control immune responses, and compounds that influence this pathway could have profound effects on lymphocyte proliferation. Tryptophan catabolites produced by IDO activity, such as L-kynurenine and picolinic acid, have also been shown to inhibit the proliferation of T cells and Natural Killer (NK) cells. researchgate.netsemanticscholar.org

| Compound/Analog | Mechanism of Action | Effect on Lymphocyte Proliferation | Key Findings |

| 3-[1-(4-chlorobenzyl)indol-3-yl]-N-(pyridin-4-yl)propanamide (AD412) | Preferential inhibition of JAK3 kinase activity. | Inhibition of IL-2-stimulated T cell proliferation. | Inhibits downstream phosphorylation of Akt, STAT5a/b, and ERK1/2. nih.gov |

| Tryptophan Derivatives (general) | Modulation of tryptophan metabolism via indoleamine 2,3-dioxygenase (IDO). | Tryptophan depletion leads to T cell cycle arrest in mid-G1 phase. nih.govresearchgate.net | Tryptophan catabolites also possess inhibitory effects on T and NK cell proliferation. researchgate.netsemanticscholar.org |

Modulation of Inflammatory Signaling Cascades

Indole derivatives, including analogs of this compound, have demonstrated significant anti-inflammatory properties through the modulation of key signaling cascades involved in the inflammatory response.

A critical pathway in inflammation is the nuclear factor-kappa B (NF-κB) signaling pathway, which controls the expression of numerous pro-inflammatory genes, including cytokines and chemokines. nih.govnih.govfrontiersin.org Certain microbial metabolites derived from tryptophan have been shown to counteract NF-κB activation, thereby exerting neuroprotective effects. researchgate.net The dysregulation of NF-κB signaling is a hallmark of many chronic inflammatory diseases, making it a prime target for therapeutic intervention. frontiersin.org

Another important inflammatory pathway is the c-Jun N-terminal kinase (JNK) signaling pathway, which is a member of the mitogen-activated protein kinase (MAPK) family and is activated by cellular stress. nih.gov The dysregulation of the JNK pathway is implicated in a variety of diseases, including chronic inflammation and neurodegeneration. nih.gov An analog, N-(p-Coumaryol)-tryptamine, has been shown to suppress inflammatory responses induced by lipopolysaccharide (LPS) in macrophage cells by inhibiting the JNK/c-Jun signaling pathway. This inhibition leads to a decrease in the production of pro-inflammatory mediators.

The anti-inflammatory effects of indole derivatives are also linked to their antioxidant properties. Indole-3-carbinol, for example, has been shown to reverse oxidative stress and reduce inflammatory markers such as interleukin-6 and tumor necrosis factor-alpha. scribd.com

| Signaling Pathway | Role in Inflammation | Modulation by Indole Analogs | Therapeutic Implication |

| Nuclear Factor-kappa B (NF-κB) | Master regulator of pro-inflammatory gene expression. nih.govnih.gov | Tryptophan metabolites can counteract NF-κB activation. researchgate.net | Potential for treating chronic inflammatory and neurodegenerative diseases. frontiersin.org |

| c-Jun N-terminal Kinase (JNK) | Activated by stress signals, contributes to inflammation. nih.gov | N-(p-Coumaryol)-tryptamine inhibits the JNK/c-Jun pathway. | Attenuation of LPS-induced inflammatory responses. |

| Oxidative Stress Pathways | Production of reactive oxygen species that promote inflammation. | Indole-3-carbinol exhibits antioxidant effects. scribd.com | Reduction of inflammatory markers and protection against oxidative damage. scribd.com |

Mechanisms of Antimicrobial Action (Antibacterial and Antifungal Activity)

The indole scaffold is a "privileged structure" in medicinal chemistry, and its derivatives are known to possess a broad spectrum of antimicrobial activities. researchgate.netcolab.wshumanjournals.comresearchgate.netsrce.hrrjpn.orgresearchgate.net

The antibacterial mechanisms of indole derivatives are multifaceted. One proposed mechanism is the disruption of the bacterial cell membrane. For instance, indole-3-carboxamido-polyamine conjugates have been shown to perturb the bacterial membrane, leading to leakage of intracellular components. mdpi.comfrontiersin.org Another potential target is DNA synthesis. Some indole derivatives are thought to function by restraining this crucial cellular process. researchgate.net A specific analog, 2-hydroxyl indole-3-propanamide, produced by lactic acid bacteria, has been identified as a novel antibacterial compound with activity against both Gram-positive and Gram-negative pathogenic bacteria. nih.gov

In terms of antifungal activity, indole derivatives have also shown considerable promise. The mechanisms of action can vary. For some analogs, the antifungal effect is attributed to the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. The tryptophan end-tagging of certain peptides has been shown to enhance their anticandidal activity by triggering the production of reactive oxygen species (ROS) within the fungal cells. nih.gov Additionally, some tryptophan-centered short peptides exhibit selective antifungal activity by disrupting the fungal cell membrane. semanticscholar.org The enzyme tryptophan synthase has also been explored as a potential novel target for antifungal drugs. jchr.org

| Microorganism Type | Proposed Mechanism of Action | Examples of Active Indole Analogs |

| Bacteria | Disruption of cell membrane integrity. mdpi.comfrontiersin.org | Indole-3-carboxamido-polyamine conjugates. mdpi.com |

| Inhibition of DNA synthesis. researchgate.net | General indole derivatives. researchgate.net | |

| Unspecified | 2-hydroxyl indole-3-propanamide. nih.gov | |

| Fungi | Inhibition of ergosterol biosynthesis. | Amino acid appended indoles. |

| Induction of reactive oxygen species (ROS). nih.gov | Tryptophan end-tagged peptides. nih.gov | |

| Disruption of the fungal cell membrane. semanticscholar.org | Tryptophan center symmetrical short peptides. semanticscholar.org |

Investigation of Interactions with Prion Protein Conversion Pathways

Prion diseases are fatal neurodegenerative disorders characterized by the misfolding of the cellular prion protein (PrPC) into a pathogenic, infectious isoform (PrPSc). The development of compounds that can inhibit this conversion is a major therapeutic goal.

While direct evidence for the interaction of this compound with prion protein conversion pathways is limited, the broader class of indole derivatives has been investigated for anti-prion activity. A library of indole-3-glyoxylamides was synthesized and evaluated, with some compounds demonstrating the ability to clear scrapie in a cell line model at nanomolar concentrations. researchgate.net However, in other studies, some indole-3-glyoxylamide (B122210) derivatives did not show inhibitory effects on PrPSc formation, suggesting that the anti-prion activity is highly dependent on the specific chemical structure. nih.gov

The study of tryptophan and its metabolites in the context of other neurodegenerative diseases, such as Alzheimer's disease, reveals their involvement in processes like neuroinflammation and the modulation of microglial and astrocyte function, which are also relevant to prion disease pathology. researchgate.netnih.govmdpi.comnih.govmq.edu.au Tryptophan derivatives can be both neuroprotective and neurotoxic, highlighting the complexity of their roles in the central nervous system. mdpi.comnih.gov

The exploration of diverse chemical scaffolds, including glyco-based and other aromatic compounds, for anti-prion activity is an active area of research. mdpi.com While the direct interaction of tryptophanamide derivatives with prion proteins remains to be fully elucidated, their established roles in neuroinflammation and protein aggregation in other neurodegenerative contexts suggest that they may be a promising area for future investigation in the field of prion diseases.

Structure Activity Relationship Sar Studies of 2 Amino N 1h Indol 3 Ylmethyl Propanamide Derivatives

Impact of Substitutions on the Amide Nitrogen on Biological Activity

The substituent on the amide nitrogen of the 2-aminopropanamide (B1330713) core plays a critical role in defining the biological activity and selectivity of the molecule. In the parent compound, this position is occupied by an indol-3-ylmethyl group. This tryptamine-derived moiety is known to engage in hydrophobic, ionic, and hydrogen bond interactions within the binding sites of biological targets. researchgate.net

Role of the Indole (B1671886) Moiety's Substitution Pattern in Activity Modulation

The indole ring is a well-established "privileged structure" in medicinal chemistry, capable of diverse interactions with biological targets. Modifications to the indole ring of the tryptamine (B22526) moiety can fine-tune the electronic and steric properties of the molecule, thereby modulating its biological activity.

SAR studies on related tryptamine derivatives have demonstrated that substitutions at various positions on the indole ring can lead to significant changes in potency and selectivity. For example, in the development of 5-HT1B receptor agonists, substituents at the 5-position of the tryptamine core were found to increase agonist activity. researchgate.net Furthermore, introducing a fluorine atom at the 7-position of the indole ring was shown to improve drug-like properties and binding affinity, potentially by forming a new hydrogen bond with the target receptor. researchgate.net

These findings suggest that strategic substitution on the indole ring of 2-Amino-N-(1H-indol-3-ylmethyl)propanamide derivatives is a viable strategy for modulating activity. For instance, adding small electron-withdrawing groups could alter the hydrogen-bonding capacity of the indole N-H group, while incorporating larger hydrophobic groups could enhance van der Waals interactions within a hydrophobic S2 pocket of a target enzyme. The specific position and nature of the substituent must be carefully selected based on the topology of the target's active site to achieve the desired effect on activity and selectivity.

Influence of Propanamide Backbone Modifications on Target Affinity and Selectivity

The 2-amino-propanamide portion of the molecule, derived from alanine (B10760859), typically interacts with the S1 subsite of target proteases. Modifications to this part of the scaffold, including altering the side chain and the backbone itself, have a profound impact on both target affinity and selectivity against related enzymes.

In a series of related dipeptide mimics designed as cathepsin S inhibitors, the influence of the P1 side chain (corresponding to the methyl group in the propanamide backbone) was systematically investigated. The results demonstrated a clear SAR, where the size and nature of this side chain were critical for both potency and selectivity.

| Compound ID | P1 Side Chain | Cathepsin S (Ki, nM) | Cathepsin K (Ki, nM) | Cathepsin L (Ki, nM) | Selectivity (S/K) | Selectivity (S/L) |

| 1a | -(S)-CH₃ | 28 | 6,800 | 5,300 | 243 | 189 |

| 1b | -(S)-CH₂CH₃ | 16 | 14,500 | 4,300 | 906 | 269 |

| 1c | -(S)-(CH₂)₂CH₃ | 13 | 15,300 | 7,300 | 1177 | 562 |

| 1d | -(S)-CH(CH₃)₂ | 11 | 27,200 | 5,200 | 2473 | 473 |

| 1e | -(S)-Phenyl | 62 | >30,000 | 21,900 | >484 | 353 |

As shown in the table, increasing the size of the alkyl side chain from methyl (Alanine analog) to isopropyl (Valine analog) resulted in a progressive increase in potency against Cathepsin S (Ki decreased from 28 nM to 11 nM). More importantly, this modification dramatically improved selectivity against the closely related Cathepsin K and Cathepsin L. The isopropyl group provided the best balance of potency and selectivity in this series. Replacing the alkyl side chain with a larger phenyl group led to a decrease in potency against Cathepsin S.

Other backbone modifications, such as replacing the amide bond with a thioamide, have also been explored in peptide-based inhibitors. A thioamide substitution can increase proteolytic stability and convert a good peptide substrate into a potent inhibitor. rsc.orgresearchgate.net This suggests that subtle isosteric replacements within the propanamide backbone could be a valuable strategy for enhancing the therapeutic potential of these compounds.

Stereochemical Implications in Observed Structure-Activity Relationships

Chirality plays a crucial role in the interaction of small molecules with biological macromolecules. The 2-amino-propanamide moiety contains a stereocenter at the alpha-carbon (C2). The absolute configuration at this center dictates the spatial orientation of the side chain (the methyl group in the parent compound) and the amino group, which is critical for precise interactions within the enzyme's active site.

The importance of stereochemistry is well-documented for peptidomimetic inhibitors. For many proteases, only one enantiomer will fit correctly into the active site to produce the desired inhibitory effect, while the other enantiomer may be significantly less active or even inactive. In the development of dipeptide-derived inhibitors, synthesis is often focused on producing stereochemically homogeneous products to ensure consistent biological activity. nih.gov

Future Research Directions and Therapeutic Potential of the Indole Propanamide Scaffold

Exploration of Novel Biological Targets for Indole-Propanamide Derivatives

The indole (B1671886) nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to be modified to interact with a multitude of biological targets. nih.gov For derivatives of the indole-propanamide scaffold, future research will focus on moving beyond known targets to discover novel therapeutic applications. This involves systematic screening and profiling against a wide range of biological molecules to identify new interactions and mechanisms of action.

The versatility of the indole scaffold has been demonstrated by its ability to target diverse biological pathways involved in conditions ranging from cancer to neurodegenerative diseases. mdpi.com Research has shown that indole derivatives can interact with key cellular components such as protein kinases, DNA topoisomerases, and tubulin, making them promising candidates for anticancer drug development. mdpi.com Furthermore, their potential extends to modulating inflammatory pathways, such as NF-κB and COX-2, and managing infectious diseases. mdpi.com

Expanding Enzyme and Receptor Profiling to Undiscovered Modulators

A key future direction is the comprehensive profiling of indole-propanamide derivatives against extensive panels of enzymes and receptors. This approach aims to uncover previously unknown modulatory activities. For instance, indole-2-carboxamides have been investigated as allosteric modulators of the CB1 cannabinoid receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes. nih.govnih.gov This highlights the potential for indole-based compounds to act not just as simple inhibitors or activators, but as nuanced modulators of receptor function.

Future screening campaigns could employ high-throughput methods to test libraries of indole-propanamide compounds against hundreds of different GPCRs, nuclear receptors, ion channels, and kinases. This could lead to the identification of novel modulators for targets that are currently considered "undruggable." For example, structure-based design has been successfully used to optimize indole derivatives as antagonists for Toll-like receptors (TLRs), which are crucial in the innate immune system. nih.gov This strategy of broad profiling, followed by targeted optimization, can unlock new therapeutic avenues for the indole-propanamide scaffold.

| Target Class | Potential Application | Example of Indole Derivative Activity |

| Protein Kinases | Oncology, Inflammatory Diseases | Inhibition of EGFR and VEGFR-2 by indole-based compounds. mdpi.com |

| G-Protein Coupled Receptors (GPCRs) | Neuroscience, Metabolism | Allosteric modulation of the CB1 receptor by indole-2-carboxamides. nih.gov |

| Toll-Like Receptors (TLRs) | Autoimmune Diseases, Inflammation | Structure-based optimization of TLR7/8 antagonists. nih.gov |

| DNA Topoisomerases | Oncology, Antimicrobial Therapy | Inhibition of DNA replication and transcription in cancer cells. mdpi.com |

| Tubulin Polymerization | Oncology | Disruption of microtubule dynamics in cancer cells. mdpi.com |

Development of Advanced Synthetic Methodologies for Diverse Compound Library Generation

To fully explore the therapeutic potential of the indole-propanamide scaffold, it is crucial to generate a wide diversity of chemical structures for biological screening. Future research will heavily rely on the development of advanced synthetic methodologies that allow for the rapid and efficient creation of large and structurally complex compound libraries.

Strategies such as Diversity-Oriented Synthesis (DOS) are designed to produce a wide range of molecular architectures from a common starting material. longdom.org For the indole scaffold, recent advances include divergent synthetic approaches like the "complexity-to-diversity" (Ctd) strategy and biomimetic synthesis. mdpi.comnih.gov These methods use complex, naturally occurring indole alkaloids as starting points to generate novel, natural product-like small molecules through reactions that systematically alter the ring structure. mdpi.comresearchgate.net Applying these principles to the indole-propanamide backbone would enable the creation of unique derivatives with varied three-dimensional shapes and chemical properties, increasing the probability of discovering compounds with novel biological activities.

Integration of Multi-Omics Data for Comprehensive Mechanism Elucidation

Understanding the precise mechanism of action of a novel indole-propanamide derivative is a complex challenge that can be addressed by integrating multiple layers of biological data. Future research will increasingly utilize a systems biology approach, combining genomics, transcriptomics, proteomics, and metabolomics (multi-omics) to build a comprehensive picture of how these compounds affect cellular processes. nih.govfrontiersin.org

By treating biological systems with a specific indole-propanamide analog and measuring the resulting changes across these different "omics" layers, researchers can identify the key pathways and networks that are modulated. nih.gov For example, transcriptomics can reveal which genes are up- or down-regulated, while proteomics can identify changes in protein expression and post-translational modifications. Metabolomics can then show how these changes affect the cell's metabolic state. researchgate.net This integrated approach can help to pinpoint the primary target of the compound, identify potential off-target effects, discover biomarkers for predicting treatment response, and reveal novel mechanisms of action that would be missed by single-data-type analyses. jci.org

Refinement of Structure-Based Design Strategies for Optimized Analogs

Once a lead indole-propanamide compound with promising biological activity is identified, the next step is to optimize its properties to enhance potency, selectivity, and drug-like characteristics. Future research will continue to refine structure-based design strategies, which use high-resolution structural information of the target protein to guide the chemical modification of the ligand.

Techniques such as X-ray crystallography and computational molecular docking are central to this process. For example, obtaining a co-crystal structure of an indole derivative bound to its target enzyme, as has been done for TLR8, provides a detailed map of the key interactions. nih.gov This information allows medicinal chemists to rationally design new analogs with modifications that strengthen these interactions or form new ones, thereby improving binding affinity and efficacy. nih.gov This iterative cycle of design, synthesis, and testing is essential for transforming a promising hit compound into a viable therapeutic candidate.

Potential as Molecular Probes and Research Tools in Biological Systems

Beyond their therapeutic potential, indole-propanamide derivatives can be developed into valuable research tools for studying biological systems. The indole ring itself possesses intrinsic fluorescent properties that can be tuned through chemical modification. mdpi.com This makes the scaffold an excellent starting point for the design of molecular probes.

By attaching specific functional groups to the indole-propanamide structure, it is possible to create fluorescent probes that can be used for a variety of applications, such as sensing pH changes within a cell or detecting the presence of specific ions or molecules. mdpi.comnih.gov These tools are invaluable for techniques like fluorescence microscopy and flow cytometry, allowing researchers to visualize and quantify biological processes in real-time. thermofisher.com The development of novel indole-propanamide-based probes represents a significant opportunity to create new tools for fundamental biological research and diagnostics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-Amino-N-(1H-indol-3-ylmethyl)propanamide, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via peptide coupling reactions using Boc-protected intermediates. For example, a general procedure involves reacting Boc-L-Trp derivatives with appropriate amines in methanol, followed by deprotection under acidic conditions. Reaction optimization includes controlling temperature (0–25°C), stoichiometric ratios (1:1.2 molar ratio of amine to carbonyl), and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH). Yields exceeding 90% are achievable with careful pH monitoring during deprotection steps .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

- Answer : Key techniques include:

- ¹H NMR : Look for indole NH signals (δ 10–12 ppm), amide NH (δ 6.9–7.4 ppm), and α-proton doublets (J = 8–14 Hz) confirming stereochemistry .

- ESI-MS : Molecular ion peaks (e.g., m/z 392 [M−H]⁻) and fragmentation patterns (e.g., m/z 263, 261) validate molecular weight and backbone cleavage .

- HPLC : ≥98% purity thresholds ensure minimal impurities .

Q. What safety protocols should be followed given limited toxicological data for this compound?

- Answer : Treat as a potential irritant. Use PPE (gloves, goggles), conduct reactions in fume hoods, and store at 2–8°C. Dispose via licensed waste management due to uncharacterized ecotoxicity. Emergency protocols include skin/eye rinsing and consulting ToxNet for novel hazards .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound derivatives?

- Answer : Enantiomers exhibit distinct receptor binding. For example, (S)-enantiomers show higher agonism at human formyl-peptide receptors (FPR2) due to complementary hydrogen bonding with Arg84/Glu89 residues. Chiral resolution via chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution can isolate active stereoisomers .

Q. What computational strategies predict interactions between this compound and targets like FPR2?

- Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model ligand-receptor interactions. Key parameters include binding energy (ΔG < −8 kcal/mol), hydrogen bond networks with FPR2’s transmembrane domain, and RMSD stability (<2 Å over 100 ns simulations). Validate predictions with SPR or radioligand displacement assays .

Q. How can SAR studies improve the potency of analogs targeting opioid or formyl-peptide receptors?

- Answer : Modifications to the indole moiety (e.g., halogenation at C5) enhance lipophilicity and blood-brain barrier penetration. Substituting the phenyl group with 4-methoxy or 4-nitro groups improves FPR2 selectivity (IC₅₀ < 50 nM). In vivo efficacy testing in rodent neuropathic pain models quantifies ED₅₀ values .

Q. What in vivo models are suitable for pharmacokinetic profiling of this compound?

- Answer : Use Sprague-Dawley rats for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.